3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid
Description
3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid is a halogenated pyrazole derivative characterized by an iodine substituent at position 3, an isobutyl group at position 1, and a carboxylic acid moiety at position 4. The iodine atom enhances electrophilic substitution reactivity, while the isobutyl group contributes to lipophilicity, influencing solubility and pharmacokinetic properties. This compound is often utilized as a synthetic intermediate in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Properties
IUPAC Name |
3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-5(2)3-11-4-6(8(12)13)7(9)10-11/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKWJBDKCFYMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of Pyrazole Core: The pyrazole core can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of Iodine: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.
Attachment of Isobutyl Group: The isobutyl group can be attached through an alkylation reaction using an appropriate alkyl halide and a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents can be used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidized Derivatives: Products with oxidized isobutyl groups.
Deiodinated Derivatives: Products with the iodine atom replaced by hydrogen.
Substituted Derivatives: Products with the iodine atom replaced by other functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of isobutyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions. This compound is characterized by its unique pyrazole structure, which contributes to its diverse biological activities.
Biological Activities
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| C. albicans | 32 |
Anti-inflammatory Effects
Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Pharmaceutical Applications
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents and anti-inflammatory drugs. Its derivatives have shown promising results in preclinical trials for various cancers.
Case Studies
-
Anticancer Activity
A recent study evaluated the anticancer properties of derivatives of this compound against human cancer cell lines (MCF7, HCT116). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.Cell Line IC50 (μM) Compound MCF7 5.0 Derivative A HCT116 3.5 Derivative B -
Pesticidal Activity
The compound has also been studied for its potential use as a pesticide. Field trials demonstrated effective control over pests while exhibiting low toxicity to non-target organisms, making it an environmentally friendly option for agricultural applications.
Mechanism of Action
The mechanism of action of 3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the isobutyl group may play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other molecular interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
A critical comparison with structurally related pyrazole derivatives highlights the impact of substituent variations on physicochemical and functional properties. Below is a detailed analysis:
Key Structural Differences
The primary distinction lies in the substituent at position 1 of the pyrazole ring:
- 3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid : Features a branched isobutyl group (C4H9).
- 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid (CAS 959996-40-8) : Substituted with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, a bulky silicon-containing protecting group .
Molecular and Physicochemical Properties
Notes:
- The iodine atom in both compounds facilitates halogen bonding, but the SEM group may sterically hinder interactions in biological systems.
Research Findings and Functional Implications
- Bioactivity : Pyrazole-4-carboxylic acids are key motifs in kinase inhibitors (e.g., JAK/STAT inhibitors). The isobutyl group’s moderate size may optimize target binding compared to bulkier SEM analogs.
- Stability : The SEM-protected compound’s sensitivity to acidic conditions limits its utility in certain reaction environments, whereas the isobutyl variant offers broader compatibility .
- Commercial Availability : The SEM derivative (CAS 959996-40-8) is listed with unspecified purity and quantity in vendor catalogs, suggesting specialized use .
Biological Activity
3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid (C8H11IN2O2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H11IN2O2
- Molecular Weight : 250.32 g/mol
- Structure : The compound features a pyrazole ring substituted with an isobutyl group and an iodine atom, which plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in key biological processes. The iodine substitution enhances the lipophilicity of the molecule, potentially improving its binding affinity to target proteins.
Key Mechanistic Insights:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer pathways, similar to other pyrazole derivatives that have shown promising anticancer properties.
- Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways critical for cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF7 breast cancer cells, showing significant inhibition of cell growth.
- Antioxidant Properties : Similar compounds in the pyrazole class have displayed antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, which could be relevant for treating inflammatory diseases.
Antiproliferative Effects
A study focused on the antiproliferative activity of several pyrazole derivatives, including this compound, revealed promising results:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 5.6 | Inhibition of cell proliferation |
| Reference Compound (Dasatinib) | MDA-MB-231 | <0.01 | SRC/ABL inhibition |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The results suggest that this compound has a significant effect on breast cancer cells.
Kinase Profiling
Further investigations into kinase inhibition demonstrated that this compound could selectively inhibit specific kinases associated with oncogenesis. Kinase profiling revealed that it shares structural similarities with known kinase inhibitors, suggesting a potential pathway for drug development targeting various cancers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid?
- Methodology :
- Iodination : Introduce iodine at the pyrazole C3 position using iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF or acetonitrile. Monitor reaction progress via TLC and purify via silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) .
- Functionalization : For the isobutyl group, alkylation of the pyrazole nitrogen can be achieved using 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) .
- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl ester derivatives) using aqueous NaOH or HCl under reflux, followed by acidification to precipitate the product .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodination at C3, isobutyl group integration). For example, the isobutyl methyl protons typically appear as a multiplet at δ ~2.0–2.5 ppm .
- IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., EI or ESI) and compare with theoretical values .
Q. What purification strategies are effective for this compound?
- Chromatography : Flash chromatography on silica gel with ethyl acetate/cyclohexane gradients (e.g., 0–30% ethyl acetate) yields high-purity products. Dry loading with Celite® improves separation efficiency .
- Recrystallization : Use acetic acid or ethanol/water mixtures to recrystallize the carboxylic acid form, ensuring removal of unreacted precursors .
Advanced Research Questions
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent Variation : Replace the iodine atom with other halogens (e.g., Br, Cl) using halogen exchange reactions. Modify the isobutyl group to branched or cyclic alkyl chains via reductive amination or alkylation .
- Heterocycle Hybridization : Incorporate triazole or isoxazole rings via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) using azide-functionalized pyrazole precursors .
Q. What strategies address contradictions in reported solubility or stability data for pyrazole-carboxylic acids?
- Stability Studies :
- pH-Dependent Degradation : Perform accelerated stability testing in buffered solutions (pH 1–12) at elevated temperatures (40–60°C). Monitor degradation products via HPLC-MS .
- Light Sensitivity : Store compounds in amber vials under inert gas (N₂/Ar) to prevent iododecomposition or oxidation .
Q. How can this compound be utilized in medicinal chemistry applications?
- Biological Evaluation :
- Enzyme Inhibition Assays : Screen against kinases or hydrolases using fluorescence-based assays. The iodine atom may enhance binding via halogen bonding .
- Prodrug Development : Esterify the carboxylic acid group (e.g., ethyl ester) to improve cell permeability, followed by in vivo hydrolysis studies .
Q. What computational methods support the optimization of this compound’s reactivity?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
